molecular formula C8H12N4 B6204366 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine CAS No. 1601124-96-2

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B6204366
CAS No.: 1601124-96-2
M. Wt: 164.2
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Description

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a chemical compound that features a triazole ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring, followed by the formation of the tetrahydropyridine ring through hydrogenation or other suitable methods. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: A compound with a similar triazole ring but different substituents.

    1H-1,2,3-Triazole-5-methanol: Another triazole derivative with different functional groups.

Uniqueness

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both a triazole and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler triazole derivatives.

Properties

CAS No.

1601124-96-2

Molecular Formula

C8H12N4

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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